Cas no 1072069-67-0 (3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one)

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
- 2',5-Dihydroxy-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one
- STL192159
- BB 0218887
- 2-cyclohexen-1-one, 3-hydroxy-5-(2-hydroxyphenyl)-
-
- MDL: MFCD12827668
- Inchi: 1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2
- InChI Key: VWPFVUWYRJREIQ-UHFFFAOYSA-N
- SMILES: OC1=CC(CC(C2C=CC=CC=2O)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 283
- Topological Polar Surface Area: 57.5
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H250930-500mg |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 500mg |
$ 450.00 | 2022-06-04 | ||
AK Scientific | 7425DH-1g |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 95% | 1g |
$370 | 2023-09-16 | |
A2B Chem LLC | AI07138-1g |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 95% | 1g |
$304.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756286-1g |
2',5-Dihydroxy-1,6-dihydro-[1,1'-biphenyl]-3(2h)-one |
1072069-67-0 | 95% | 1g |
¥2242.00 | 2024-08-09 | |
A2B Chem LLC | AI07138-250mg |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 95% | 250mg |
$131.00 | 2024-04-20 | |
TRC | H250930-250mg |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
TRC | H250930-1000mg |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 1g |
$ 720.00 | 2022-06-04 | ||
Matrix Scientific | 064727-500mg |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 500mg |
$237.00 | 2023-09-11 | ||
AK Scientific | 7425DH-250mg |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
1072069-67-0 | 95% | 250mg |
$151 | 2023-09-16 |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one Related Literature
-
1. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
Additional information on 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Research Brief on 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one (CAS: 1072069-67-0): Recent Advances and Applications
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one (CAS: 1072069-67-0) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a scaffold for drug development, particularly due to its unique structural features and promising biological activities. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
One of the key advancements in the study of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is its role as an intermediate in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. The researchers utilized a multi-step synthetic pathway to derivatize the compound, resulting in analogs with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. These findings suggest that 1072069-67-0 could serve as a valuable building block for designing next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
In addition to its synthetic applications, recent research has shed light on the compound's intrinsic biological properties. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one exhibits moderate antioxidant activity, likely due to its phenolic hydroxyl groups. The compound was shown to scavenge reactive oxygen species (ROS) in vitro, highlighting its potential as a therapeutic agent for oxidative stress-related diseases. Further investigations are underway to optimize its pharmacokinetic properties and evaluate its efficacy in preclinical models.
Another area of interest is the compound's potential as an antimicrobial agent. Preliminary data from a 2024 study in the European Journal of Medicinal Chemistry indicated that derivatives of 1072069-67-0 exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers proposed that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, a hypothesis supported by electron microscopy and membrane permeability assays. These findings open new avenues for the development of antibiotics targeting drug-resistant pathogens.
Despite these promising developments, challenges remain in the clinical translation of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one. Issues such as low solubility and metabolic instability have been identified in recent pharmacokinetic studies. However, innovative formulation strategies, including nanoparticle-based delivery systems, are being explored to overcome these limitations. A 2023 review in Advanced Drug Delivery Reviews highlighted the potential of lipid-based nanocarriers to enhance the bioavailability of phenolic compounds like 1072069-67-0.
In conclusion, 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one (CAS: 1072069-67-0) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its applications span anti-inflammatory, antioxidant, and antimicrobial therapies, with ongoing research aimed at optimizing its therapeutic potential. Future studies should focus on structure-activity relationship (SAR) analyses and in vivo validation to accelerate its transition from bench to bedside.
1072069-67-0 (3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one) Related Products
- 127680-32-4(Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate)
- 2418675-60-0(3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine)
- 36885-30-0(BIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)STRONTIUM HYDRATE)
- 1805946-13-7(4-Bromo-2-methyl-6-nitromandelic acid)
- 177748-22-0((E)-4-Hydroxy Toremifene (~5% Z-isomer))
- 166371-89-7((1R)-1-(4-fluorophenyl)propan-1-ol)
- 1220034-68-3(2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride)
- 2866319-25-5(2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-(1-methylethyl)- )
- 1402149-13-6(tert-butyl 6-methyl-1-oxa-7-azaspiro3.5nonane-7-carboxylate)
- 1536865-95-8(3-(piperidin-4-yl)methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)




